molecular formula C11H14Cl2O B1605620 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol CAS No. 75908-77-9

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

Cat. No. B1605620
CAS RN: 75908-77-9
M. Wt: 233.13 g/mol
InChI Key: PNVAMJAIDPAKST-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol (2,6-DCMB) is an organic compound that belongs to the class of phenols. It is a colorless to yellowish-brown solid, with a molecular formula of C9H10Cl2O. 2,6-DCMB has a variety of applications in the fields of organic synthesis and scientific research. This article will discuss the synthesis method of 2,6-DCMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Oxidative Phase I Metabolism Study

A study on the oxidative metabolism of UV absorbers like 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol demonstrated their transformation in human liver microsomes. The research aimed to understand the metabolic pathways of UV 328, a related compound, revealing significant insights into oxidative metabolite formation. This could have implications for assessing human exposure and toxicity of such chemicals used in plastics and other polymeric substances to prevent light-induced degradation (Denghel, Leibold, & Göen, 2019).

Thermo-Solvatochromism of Zwitterionic Probes

Research on the thermo-solvatochromism of certain probes in binary water–alcohol mixtures provided insights into the solvation dynamics and temperature-dependent color changes. This study, although not directly mentioning 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, showcases the broader applications of similar compounds in understanding solvent interactions and thermo-solvatochromic behavior, which could be relevant for designing temperature-sensitive materials (Tada, Silva, & Seoud, 2003).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving phenol derivatives highlights their potential in creating new materials with unique properties. For instance, studies on copper complexes with phenol-based ligands have revealed fascinating structural and magnetic properties, which could open new avenues in materials science and catalysis (Xu et al., 2011).

properties

IUPAC Name

2,6-dichloro-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-4-11(2,3)7-5-8(12)10(14)9(13)6-7/h5-6,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVAMJAIDPAKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322990
Record name 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

CAS RN

75908-77-9
Record name NSC402629
Source DTP/NCI
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Record name 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlor-4-(1,1-dimethylpropyl)-phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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